

A Comprehensive Technical Guide to the Solubility of Diphenylphosphinic Acid in Organic Solvents

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Compound of Interest

Compound Name: *Diphenylphosphinic acid*

Cat. No.: *B159298*

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This in-depth technical guide provides a thorough analysis of the solubility of **diphenylphosphinic acid** in a range of common organic solvents. Understanding the solubility characteristics of this organophosphorus compound is critical for its application in various fields, including organic synthesis, coordination chemistry, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual workflow for solvent selection.

Core Data: Solubility of Diphenylphosphinic Acid

The solubility of **diphenylphosphinic acid** varies significantly with the solvent and temperature. The following data, adapted from the pivotal study by Zhang et al. (2008) in the Journal of Chemical & Engineering Data, summarizes the mole fraction solubility of **diphenylphosphinic acid** in nine organic solvents at various temperatures.^[1] The experimental uncertainty for these measurements was reported to be within 2.0%.^[1]

Table 1: Mole Fraction Solubility (x) of **Diphenylphosphinic Acid** in Various Organic Solvents

Temp eratur e (K)	Metha nol	Ethan ol	Aceto ne	Ethyl Aceta te	Tolue ne	Chlor oform	Carbo n Tetrac hlorid e	n- Hexa ne	Cyclo hexan e
293.15	0.2859	0.2285	0.3197	0.1463	0.0241	0.0318	0.0053	0.0011	0.0024
298.15	0.3102	0.2501	0.3455	0.1632	0.0285	0.0375	0.0063	0.0013	0.0029
303.15	0.3358	0.2731	0.3724	0.1815	0.0336	0.0441	0.0075	0.0016	0.0035
308.15	0.3628	0.2975	0.4005	0.2013	0.0395	0.0518	0.0089	0.0019	0.0042
313.15	0.3913	0.3234	0.4298	0.2227	0.0463	0.0607	0.0105	0.0023	0.0051
318.15	0.4214	0.3509	0.4604	0.2458	0.0541	0.0709	0.0124	0.0027	0.0061
323.15	0.4532	0.3801	0.4924	0.2707	0.0631	0.0826	0.0146	0.0032	0.0073

Table 2: Solubility of **Diphenylphosphinic Acid** in g/100g of Solvent

Temp eratur e (°C)	Metha nol	Ethan ol	Aceto ne	Ethyl Aceta te	Tolue ne	Chlor oform	Carbo n Tetrac hlorid e	n- Hexa ne	Cyclo hexan e
20.0	195.0	108.5	120.6	36.3	5.7	5.8	0.8	0.3	0.6
25.0	218.4	122.5	134.9	41.2	6.8	6.9	0.9	0.3	0.8
30.0	244.1	137.8	150.4	46.6	8.1	8.2	1.1	0.4	0.9
35.0	272.3	154.5	167.3	52.6	9.6	9.6	1.3	0.5	1.1
40.0	303.4	172.8	185.7	59.3	11.4	11.3	1.5	0.6	1.3
45.0	337.7	192.9	205.8	66.7	13.4	13.3	1.8	0.7	1.6
50.0	375.7	215.1	227.8	75.0	15.8	15.6	2.1	0.8	1.9

Experimental Protocols

The determination of solid-liquid solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented above was likely obtained using an isothermal saturation method, a reliable and widely adopted technique. A general protocol for this method, coupled with gravimetric analysis, is detailed below.

I. Materials and Apparatus

- Solute: High-purity **diphenylphosphinic acid** (recrystallized and dried under vacuum).
- Solvents: Analytical grade organic solvents, used as received.
- Apparatus:
 - Jacketed glass vessel with a magnetic stirrer and a temperature sensor.
 - Thermostatic water bath for temperature control.
 - Analytical balance with a precision of ± 0.1 mg.
 - Syringes with filters (e.g., 0.45 μm PTFE).
 - Drying oven.

II. Procedure

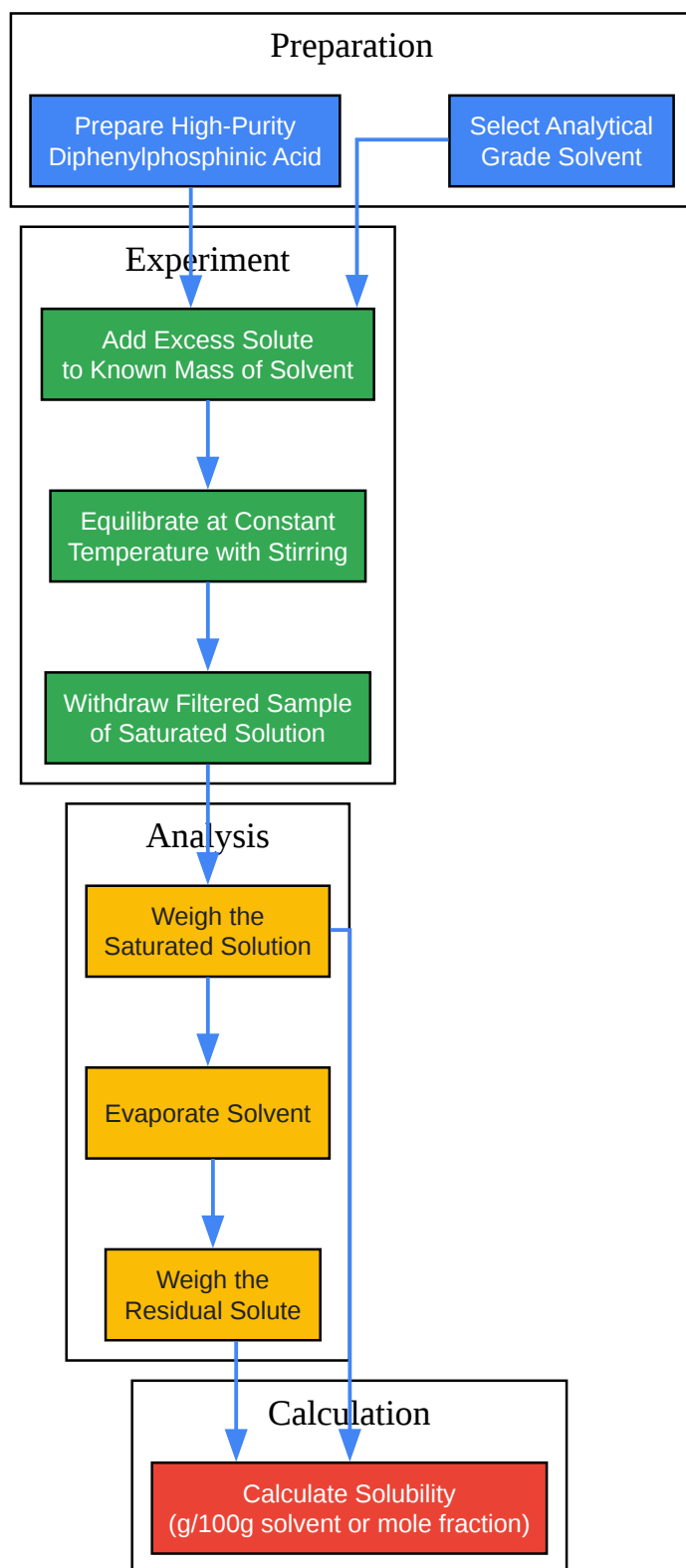
- Sample Preparation: An excess amount of **diphenylphosphinic acid** is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.
- Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. Preliminary experiments are often conducted to determine the minimum time required to reach equilibrium.
- Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a short period to allow the undissolved solid to settle. A sample of the supernatant

is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

- Gravimetric Analysis: The mass of the collected saturated solution is determined. The solvent is then evaporated in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. The remaining solid (**diphenylphosphinic acid**) is weighed.
- Calculation: The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution. The solubility is then expressed as the mass of solute per 100 g of solvent or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of **diphenylphosphinic acid** solubility.

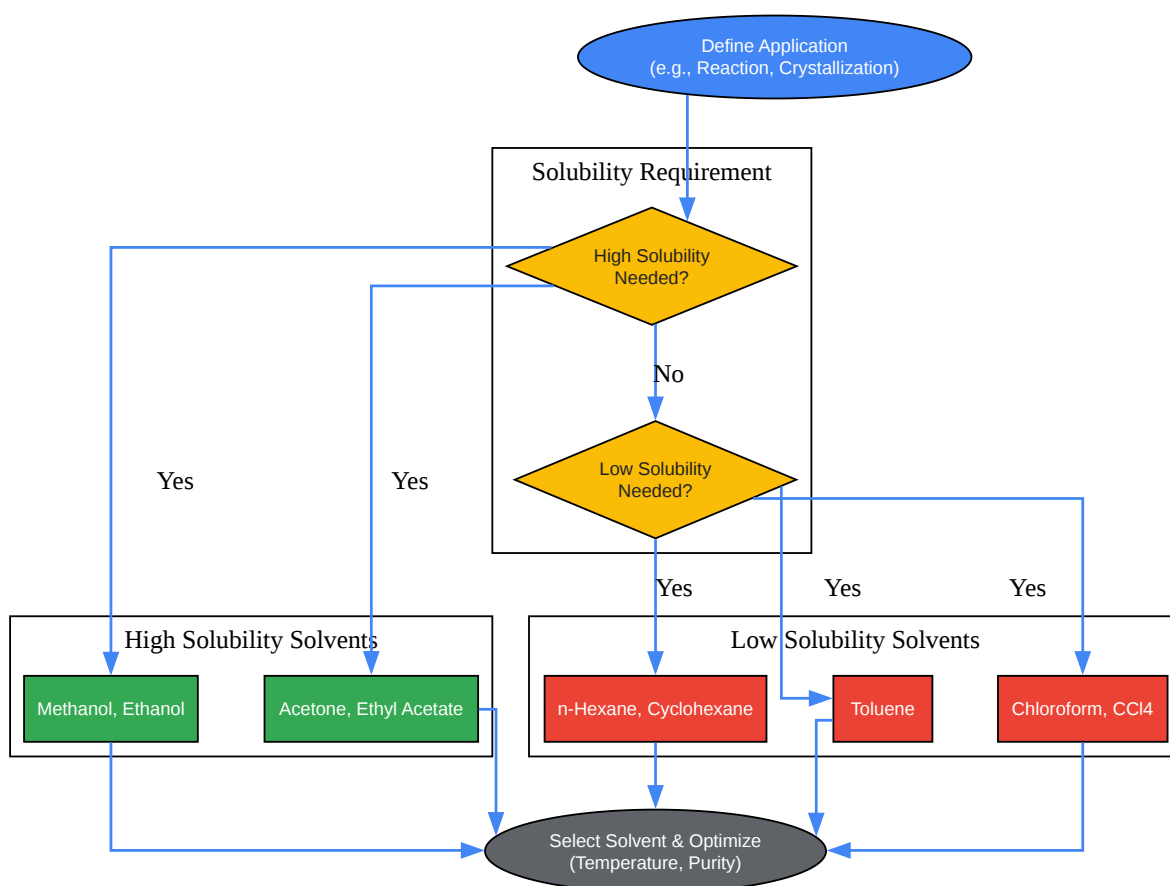


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Figure 1: Experimental workflow for solubility determination.

Logical Solvent Selection Pathway

The choice of an appropriate solvent is crucial for various applications, from reaction media to crystallization. The following diagram outlines a logical pathway for selecting a solvent based on the desired solubility characteristics of **diphenylphosphinic acid**.



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Figure 2: Logical pathway for solvent selection.

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References

- 1. researchgate.net [researchgate.net]
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